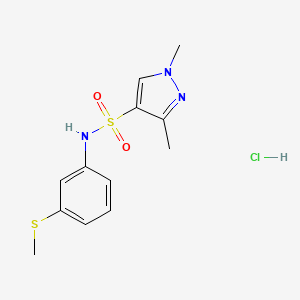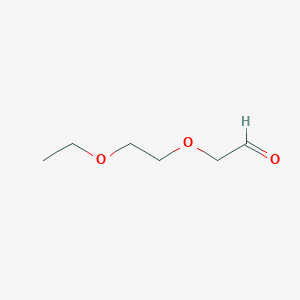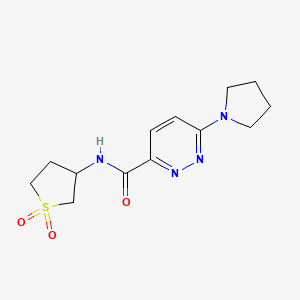
1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-sulfonamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-sulfonamide hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. The compound is commonly referred to as DMPT and is primarily used as a feed additive for livestock. However, recent studies have shown that DMPT has numerous other applications, including its use in scientific research.
作用机制
DMPT's mechanism of action is primarily attributed to its ability to react with H2S and inhibit PHD enzymes. DMPT reacts with H2S to form a fluorescent product, which can be detected using various spectroscopic techniques. Inhibition of PHD enzymes by DMPT leads to the stabilization of HIF and the induction of various downstream genes.
Biochemical and Physiological Effects
DMPT has numerous biochemical and physiological effects. DMPT's ability to react with H2S and inhibit PHD enzymes leads to the stabilization of HIF and the induction of various downstream genes. This, in turn, leads to various physiological effects, including increased angiogenesis, erythropoiesis, and glucose uptake.
实验室实验的优点和局限性
DMPT has numerous advantages for lab experiments. DMPT is a highly specific biomarker for H2S, making it an excellent tool for studying H2S signaling in biological systems. DMPT's ability to inhibit PHD enzymes also makes it an excellent tool for studying the cellular response to hypoxia.
However, DMPT has some limitations for lab experiments. DMPT's synthesis method is complex and requires multiple steps, making it challenging to produce in large quantities. DMPT's fluorescent product is also sensitive to various environmental factors, including pH and temperature, which can affect its detection.
未来方向
DMPT has numerous future directions for scientific research. One of the primary directions is the development of new methods for DMPT synthesis, which can increase its production in large quantities. Another direction is the development of new techniques for detecting DMPT's fluorescent product, which can improve its sensitivity and specificity. Additionally, DMPT's ability to inhibit PHD enzymes makes it an excellent candidate for the development of new drugs for the treatment of various diseases, including cancer and ischemic heart disease.
合成方法
DMPT is synthesized through a multistep process that involves the reaction of 3-methylthiophenyl hydrazine with 1,3-dimethyl-1H-pyrazol-5-amine in the presence of sulfuric acid. The product is then treated with chlorosulfonic acid to form 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-sulfonamide. The final step involves the reaction of the sulfonamide with hydrochloric acid to form DMPT hydrochloride.
科学研究应用
DMPT has numerous applications in scientific research. One of the primary uses of DMPT is as a biomarker for hydrogen sulfide (H2S) in biological systems. H2S is a gaseous signaling molecule that plays a crucial role in various physiological processes, including vasodilation, inflammation, and apoptosis. DMPT reacts with H2S to form a fluorescent product, which can be detected using various spectroscopic techniques.
DMPT is also used as a selective inhibitor of prolyl hydroxylase domain (PHD) enzymes. PHD enzymes play a crucial role in the regulation of hypoxia-inducible factor (HIF), which is involved in the cellular response to hypoxia. DMPT inhibits PHD enzymes, leading to the stabilization of HIF and the induction of various downstream genes.
属性
IUPAC Name |
1,3-dimethyl-N-(3-methylsulfanylphenyl)pyrazole-4-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2.ClH/c1-9-12(8-15(2)13-9)19(16,17)14-10-5-4-6-11(7-10)18-3;/h4-8,14H,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWRUUKYRLLDET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=CC(=CC=C2)SC)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-sulfonamide hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-nonoxybenzamide](/img/structure/B2973799.png)

![N-(4-chlorobenzyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2973801.png)
![2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B2973802.png)


![(2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-phenylprop-2-enamide](/img/structure/B2973810.png)


![N-(4-ethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2973814.png)